Cas no 1212192-55-6 (Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate)

Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate
- ethyl2-ethoxy-3-methylcyclopropane-1-carboxylate
- Cyclopropanecarboxylic acid, 2-ethoxy-3-methyl-, ethyl ester
- Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate
-
- MDL: MFCD11858175
- インチ: 1S/C9H16O3/c1-4-11-8-6(3)7(8)9(10)12-5-2/h6-8H,4-5H2,1-3H3
- InChIKey: BEEHYERTKDYDLR-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C(C(=O)OCC)C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 35.5
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88794-0.25g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 0.25g |
$670.0 | 2023-09-01 | ||
Enamine | EN300-88794-0.1g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 0.1g |
$640.0 | 2023-09-01 | ||
Enamine | EN300-88794-2.5g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 2.5g |
$1428.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361843-250mg |
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 95% | 250mg |
¥15678.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01107462-1g |
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 95% | 1g |
¥3031.0 | 2023-04-05 | |
Enamine | EN300-88794-0.5g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 0.5g |
$699.0 | 2023-09-01 | ||
Enamine | EN300-88794-10.0g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 10.0g |
$3130.0 | 2023-02-11 | ||
Enamine | EN300-88794-5g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 5g |
$2110.0 | 2023-09-01 | ||
Enamine | EN300-88794-10g |
ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 10g |
$3131.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361843-2.5g |
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |
1212192-55-6 | 95% | 2.5g |
¥33415.00 | 2024-08-09 |
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate 関連文献
-
2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylateに関する追加情報
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate (CAS No. 1212192-55-6): A Comprehensive Overview
Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate (CAS No. 1212192-55-6) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclopropane ring and ester functional group, has garnered attention due to its unique structural properties and potential applications in drug development. The cyclopropane moiety, known for its high ring strain, often makes such compounds valuable intermediates in synthetic chemistry. This introduction aims to provide a detailed exploration of this compound, highlighting its chemical properties, synthesis methods, and emerging applications in pharmaceuticals.
The molecular structure of Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate consists of a cyclopropane ring substituted with an ethoxy group at the 2-position and a methyl group at the 3-position, with an ester linkage at the 1-position. This configuration imparts distinct reactivity and stability characteristics to the molecule. The presence of the ester group not only influences its solubility and metabolic pathways but also opens up possibilities for further functionalization, making it a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in cyclopropanated compounds due to their unique biological activities. The strained ring structure of cyclopropanes facilitates various chemical reactions that are not easily achievable with larger cyclic compounds. This property has been exploited in the development of novel pharmaceuticals, where cyclopropanes serve as key structural motifs. Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate, with its specific substitution pattern, represents an interesting case study in this context.
The synthesis of Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of cyclopropyl halides with appropriate nucleophiles to introduce the ethoxy and methyl groups. Subsequent esterification of the carboxylic acid derivative yields the desired product. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have also been employed to enhance yield and purity. These methods are crucial for producing high-quality intermediates that can be further modified for pharmaceutical applications.
One of the most compelling aspects of Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate is its potential as a pharmacophore. The cyclopropane ring can interact with biological targets in unique ways, leading to novel therapeutic effects. Recent studies have explored its derivatives as potential candidates for treating various diseases, including inflammation and cancer. The ethoxy and methyl groups further modulate the pharmacokinetic properties of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profiles.
The compound's stability under various conditions is another critical factor in its utility as a pharmaceutical intermediate. Cyclopropanes are known for their sensitivity to hydrolysis and oxidation, which can limit their shelf life and applicability. However, modifications such as esterification can enhance stability while maintaining biological activity. Research into optimizing synthetic routes to improve yield and purity has been ongoing, with promising results that could make Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate more accessible for industrial applications.
Current research trends indicate that Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate is being investigated for its role in developing new drug candidates. Its structural features make it a valuable scaffold for designing molecules with specific biological activities. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of certain enzymes involved in disease pathways. These findings underscore the importance of exploring novel chemical entities like Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate in drug discovery efforts.
The impact of computational chemistry on the study of Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound in various environments with remarkable accuracy. These predictions are crucial for designing experiments and optimizing synthetic routes before conducting costly laboratory work. Additionally, computational methods help in understanding the interactions between the compound and biological targets at a molecular level, providing insights that guide medicinal chemists in designing more effective drugs.
In conclusion, Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate (CAS No. 1212192-55-6) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel drug candidates with diverse biological activities. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics.
1212192-55-6 (Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate) 関連製品
- 2287317-86-4([3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
- 2098080-36-3(Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate)
- 2169537-02-2(tert-butyl N-2-(chlorosulfonyl)-1-cyclopropylethylcarbamate)
- 2172013-58-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid)
- 52920-04-4(1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one)
- 2228352-17-6(1-{5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}piperazine)
- 27869-08-5(1-cyano-1-methylethane-1-sulfonyl chloride)
- 1803688-11-0(5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine)
- 1155641-84-1(3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 1534062-45-7(O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine)




